N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H10ClN3O5S and its molecular weight is 403.79. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Thiazolide Derivatives in Cancer Treatment: Thiazolides, including compounds like RM4819, have been studied for their ability to induce cell death in colon carcinoma cell lines. The interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1) is crucial for inducing apoptosis in colorectal tumor cells. This suggests that thiazolide derivatives could be explored for their anticancer properties, particularly in targeting colon cancer (Brockmann et al., 2014).
Anticonvulsant Activities
- Thiazolidinone Derivatives as Anticonvulsants: A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been evaluated for their anticonvulsant activities. Some synthesized compounds showed considerable activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, indicating their potential as anticonvulsant agents. The involvement of benzodiazepine receptors in the pharmacological properties of these compounds was identified, suggesting a pathway for further investigation into similar compounds (Faizi et al., 2017).
Antibacterial Activities
- Antibacterial Properties of Thiazolide Derivatives: Novel series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and showed in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates that such derivatives can be potent antibacterial agents, which opens up research avenues for the compound , focusing on its potential antibacterial applications (Borad et al., 2015).
Future Directions
The future directions for the study of “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide” and similar compounds could involve further exploration of their synthesis, characterization, and evaluation of their antitumor activities . Additionally, more research could be done to fully understand their mechanism of action .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have anti-inflammatory activities , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Similar compounds have been found to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory mediators.
Result of Action
If the compound does inhibit cox enzymes, it could lead to a reduction in inflammation by decreasing the production of pro-inflammatory mediators .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O5S/c18-12-3-2-10(21(23)24)6-11(12)16(22)20-17-19-13(7-27-17)9-1-4-14-15(5-9)26-8-25-14/h1-7H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOVAISHWKVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.